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Compound of Interest
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Cat. No.: B1666231 Get Quote

In the landscape of antiarrhythmic drug development, particularly for the management of atrial

fibrillation (AF), AZD7009 and AVE0118 have emerged as compounds with significant effects

on cardiac electrophysiology. While both agents have been investigated for their potential to

terminate and prevent atrial arrhythmias, their mechanisms of action and electrophysiological

profiles exhibit notable differences. This guide provides a detailed comparison of their effects,

supported by experimental data, to inform researchers, scientists, and drug development

professionals.

Introduction to AZD7009 and AVE0118
AZD7009 is a novel antiarrhythmic agent characterized by its mixed ion channel blockade,

influencing both potassium and sodium channels.[1] This multi-channel approach is believed to

contribute to its high antiarrhythmic efficacy and a potentially low proarrhythmic profile.[2][3]

Experimental studies have indicated that AZD7009's actions are predominantly on atrial

electrophysiology.[2][4]

AVE0118 is another antiarrhythmic compound that has been shown to prolong atrial

refractoriness.[5] Its mechanism is also attributed to the blockade of multiple ion channels, with

a notable effect on atrial-specific potassium channels.[5][6] The atrial-selective nature of

AVE0118 has been a key focus of its development, aiming to reduce the risk of ventricular

proarrhythmias.[7][8]
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Comparative Electrophysiological Effects on Ion
Channels
The differential effects of AZD7009 and AVE0118 on various cardiac ion channels underpin

their distinct electrophysiological profiles. The following table summarizes the half-maximal

inhibitory concentrations (IC50) of each compound on key cardiac currents.
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Ion Channel
Current

AZD7009
(IC50)

Experimental
Model

AVE0118
(IC50)

Experimental
Model

IKr (hERG) 0.6 µM[2][9]

hERG expressed

in mammalian

cells[2][9]

~10 µM[5]

HERG

expressed in

CHO cells[5]

IKur (Kv1.5) 27 µM[2][9]

hKv1.5

expressed in

mammalian

cells[2][9]

1.1 µM[5][10]

hKv1.5

expressed in

CHO cells[5][10]

5.4 ± 0.7 µM[5]

Pig Kv1.5

expressed in

Xenopus

oocytes[5]

6.2 ± 0.4 µM[5]

hKv1.5

expressed in

Xenopus

oocytes[5]

Ito

(Kv4.3/KChIP2.2

)

24 µM[2][9]

hKv4.3/KChIP2.2

expressed in

mammalian

cells[2][9]

3.4 ± 0.5 µM[5]

hKv4.3/KChIP2.2

expressed in

CHO cells[5]

INa (Nav1.5) 8 µM (peak)[2][9]

hNav1.5

expressed in

mammalian

cells[2][9]

36.5 ± 6.6%

inhibition at 10

µM[7]

SCN5A-WT

expressed in

HEK293 cells[7]

Late INa 11 ± 2 µM[11]

hNav1.5

expressed in

CHO K1 cells[11]

Not Reported

IKACh

(Kir3.1/3.4)
166 µM[2][9]

hKir3.1/Kir3.4

expressed in

mammalian

cells[2][9]

4.5 ± 1.6 µM[5]
Isolated pig atrial

myocytes[5]
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IKs

(KvLQT1/minK)
193 µM[2][9]

hKvLQT1/minK

expressed in

mammalian

cells[2][9]

10 ± 3%

inhibition at 10

µM[5]

Isolated guinea

pig ventricular

myocytes[5]

ICaL 90 µM[2][9]

Rabbit

ventricular

myocytes[2][9]

22 ± 13%

inhibition at 10

µM[5]

Pig atrial

myocytes[5]

Effects on Atrial and Ventricular Electrophysiology
Both AZD7009 and AVE0118 have been shown to prolong the atrial effective refractory period

(AERP), a key factor in the treatment of AF. However, their relative potencies and effects on

ventricular parameters differ.
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Parameter AZD7009
Experimental
Model

AVE0118
Experimental
Model

Atrial Effective

Refractory

Period (AERP)

Concentration-

dependent

increase.[12][13]

At 3 µM,

increased AERP

from 50±4.5 ms

to 136±6.6 ms in

dilated rabbit

atria.[12][13]

Isolated

Langendorf-

perfused rabbit

heart[12][13]

Concentration-

dependent

increase.[12][13]

At 10 µM,

increased AERP

from 46±2.8 ms

to 85±6.0 ms in

dilated rabbit

atria.[12][13]

Isolated

Langendorf-

perfused rabbit

heart[12][13]

Increased AERP

by 48 ± 7 ms

(maximum) in

anesthetized

dogs.[4]

Anesthetized

dogs[4]

Prolonged left

atrial ERP by

49.6±4.1 ms at 1

mg/kg in

anesthetized

pigs.[8]

Anesthetized

pigs[8]

Ventricular

Effective

Refractory

Period (VERP)

Small, non-

concentration-

dependent

increase (8 ± 4

ms) in

anesthetized

dogs.[4]

Anesthetized

dogs[4]

No effect on left

ventricular ERP

in anesthetized

pigs.[8]

Anesthetized

pigs[8]

Action Potential

Duration (APD)

Concentration-

dependent

increase in APD

in vitro.[4] More

pronounced in

atrial than

ventricular

tissue.[4]

Dog atrial and

ventricular tissue

in vitro[4]

Abbreviated or

no effect on

APD70-90 in

healthy atria.[7]

Canine isolated

coronary-

perfused right

atrial tissue[7]
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Vmax

Concentration-

dependent

reduction in

Vmax in vitro.[4]

Dog atrial and

ventricular tissue

in vitro[4]

Reduced Vmax

by an average of

15% at 10 µM in

atria.[7]

Canine isolated

coronary-

perfused right

atrial tissue[7]

QT Interval

Small, non-

concentration-

dependent

increase (2 ± 5.5

ms) in

anesthetized

dogs.[4]

Anesthetized

dogs[4]

No effect on

corrected QT

(QTc) interval in

anesthetized

pigs.[8]

Anesthetized

pigs[8]

Signaling Pathways and Mechanisms of Action
The electrophysiological effects of AZD7009 and AVE0118 can be visualized through their

interactions with various cardiac ion channels, which collectively shape the cardiac action

potential.
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AZD7009 AVE0118

Electrophysiological Outcomes

AZD7009

IKr (hERG)

 Potent Block
(IC50: 0.6 µM)

INa (Nav1.5)

 Moderate Block
(IC50: 8 µM)

Ito (Kv4.3)

 Weak Block
(IC50: 24 µM)

IKur (Kv1.5)

 Weak Block
(IC50: 27 µM)

Late INa

 Block
(IC50: 11 µM)

Action Potential
Duration Prolongation

Vmax Reduction

AVE0118

IKur (Kv1.5)

 Potent Block
(IC50: 1.1 µM)

Ito (Kv4.3)

 Potent Block
(IC50: 3.4 µM)

IKACh

 Potent Block
(IC50: 4.5 µM)

IKr (hERG)

 Moderate Block
(IC50: ~10 µM)

INa (Nav1.5)

 Inhibition

Atrial Effective Refractory
Period Prolongation

Click to download full resolution via product page

Caption: Comparative signaling pathways of AZD7009 and AVE0118 on cardiac ion channels.

Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. A

general overview of the key techniques is provided below.

Whole-Cell Patch-Clamp Electrophysiology: This technique was employed to measure the

effects of AZD7009 and AVE0118 on specific ion channels.[2][5]

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells were

stably transfected to express specific human cardiac ion channels (e.g., hERG, hKv1.5,

hNav1.5).
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Myocyte Isolation: Atrial and ventricular myocytes were enzymatically isolated from animal

hearts (e.g., rabbit, pig, guinea pig).

Recording: Whole-cell currents were recorded using patch-clamp amplifiers. Voltage

protocols were designed to isolate specific currents. Drugs were applied via perfusion of the

cell bath at varying concentrations to determine IC50 values.

Action Potential and Refractory Period Measurements:

In Vitro Tissue Preparations: Isolated cardiac tissues (e.g., atrial and ventricular muscle

strips, Purkinje fibers) from animals such as dogs and rabbits were superfused in an organ

bath with Tyrode's solution.[4][11] Action potentials were recorded using sharp

microelectrodes. The effective refractory period (ERP) was determined by delivering

premature stimuli.

In Vivo Animal Models: Anesthetized animals (e.g., dogs, pigs) were instrumented to record

electrocardiograms (ECGs) and intracardiac electrograms.[4][8] Catheters with electrodes

were positioned in the atria and ventricles to measure ERP and conduction times. Drugs

were administered intravenously.

General Experimental Workflow

Start
Cell/Tissue
Preparation

Electrophysiological
Recording

Drug Application
(AZD7009 or AVE0118)

Data Acquisition Data Analysis End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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